

physical and chemical properties of Valeriotriate B

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An In-depth Technical Guide to Valeriotriate B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriotriate B is an iridoid, a class of secondary metabolites found in a variety of plants, notably in the genus Valeriana. As a member of the valepotriate group, it shares a characteristic iridoid skeleton and is of significant interest to researchers due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Valeriotriate B**, detailed experimental protocols for its isolation and characterization based on established methodologies for similar compounds, and a summary of its potential biological activities.

Physical and Chemical Properties

Valeriotriate B has been isolated from Valeriana jatamansi[1]. While detailed experimental data for some of its properties are not widely published, the following table summarizes its known and predicted physicochemical characteristics.



Property	Value	Source
CAS Number	862255-64-9	[2]
Molecular Formula	C27H42O12	[2]
Molecular Weight	558.62 g/mol	[1]
Physical Description	Oil	[3]
Predicted Boiling Point	631.5 ± 55.0 °C	
Predicted Density	1.26 ± 0.1 g/cm ³	-
Predicted pKa	11.38 ± 0.70	_
Solubility	Information not available. Likely soluble in organic solvents like chloroform, ethyl acetate, and methanol based on the properties of similar compounds.	

Note: Some of the data presented are predicted values and should be confirmed through experimental analysis.

Experimental Protocols Isolation and Purification of Valeriotriate B from Valeriana jatamansi

The following protocol is a representative method for the isolation and purification of valepotriates, including **Valeriotriate B**, from the roots and rhizomes of Valeriana jatamansi. This procedure is based on methodologies reported for the isolation of similar compounds from the same plant source.

1. Extraction:

Air-dry and powder the roots and rhizomes of Valeriana jatamansi.



- Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 72 hours).
- Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- 2. Liquid-Liquid Partitioning:
- Suspend the crude extract in water.
- Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Valepotriates are typically enriched in the ethyl acetate fraction.
- 3. Chromatographic Purification:
- Subject the ethyl acetate fraction to column chromatography on a silica gel column.
- Elute the column with a gradient of n-hexane and ethyl acetate.
- Monitor the collected fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.
- Further purify the fractions containing the target compound using repeated column chromatography on silica gel and Sephadex LH-20.
- Final purification can be achieved by preparative high-performance liquid chromatography
 (HPLC) to yield pure Valeriotriate B.



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Figure 1: Experimental workflow for the isolation of **Valeriotriate B**.

Structural Elucidation



The structure of **Valeriotriate B** was elucidated using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

- 1. Mass Spectrometry (MS):
- HR-ESI-MS is used to determine the exact mass and molecular formula of the compound.
- Tandem MS (MS/MS) experiments can provide information about the fragmentation pattern, aiding in the identification of structural motifs.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR spectroscopy provides information on the number and chemical environment of protons.
- 13C NMR spectroscopy reveals the number and types of carbon atoms.
- 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, allowing for the complete structural assignment.
- 3. Infrared (IR) Spectroscopy:
- IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Detailed ¹H NMR, ¹³C NMR, IR, and MS spectral data for **Valeriotriate B** are not readily available in the public domain and would typically be found in the original publication describing its isolation.

Biological Activity

While specific biological activity data for **Valeriotriate B** is limited, numerous studies have demonstrated the significant pharmacological potential of other valepotriates isolated from Valeriana jatamansi. These findings suggest that **Valeriotriate B** may exhibit similar activities.

Cytotoxic Activity



Several valepotriates have shown potent cytotoxic effects against a range of human cancer cell lines. This suggests that **Valeriotriate B** could be a candidate for further investigation as an anticancer agent.

Compound	Cell Line	IC50 (μM)	Source
Jatamanvaltrates	A549 (Lung), PC-3M (Prostate), HCT-8 (Colon), Bel7402 (Hepatoma)	2.8 - 8.3	
Chlorovaltrates K-N	A549, PC-3M, HCT-8, Bel7402	0.89 - 9.76	_
Valejatanin A	HT29, K562, B16	3.53 - 22.17 (μg/mL)	•

Potential Neurological and Other Activities

Extracts of Valeriana species and isolated valepotriates have been investigated for a variety of effects on the central nervous system and other biological targets.

- Neuroprotective Effects: Some iridoids from Valeriana jatamansi have demonstrated moderate neuroprotective effects, suggesting a potential role in mitigating neuronal cell death.
- N-Type Calcium Channel Antagonism: Certain valepotriates from Valeriana jatamansi have been identified as novel antagonists of N-type calcium channels, which are implicated in pain signaling.
- Anti-inflammatory and Antioxidant Activities: The genus Valeriana is known to possess antiinflammatory and antioxidant properties, which may be attributable to its iridoid constituents.

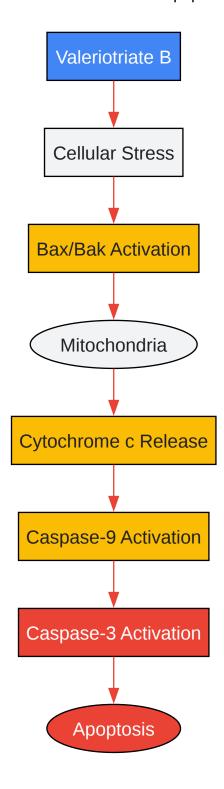
Signaling Pathways

The precise signaling pathways modulated by **Valeriotriate B** have not yet been elucidated. However, based on the cytotoxic and neuroprotective activities of related compounds, several pathways can be hypothesized as potential targets.



Apoptosis Induction in Cancer Cells

The cytotoxic effects of valepotriates are often mediated through the induction of apoptosis. This could involve the activation of intrinsic or extrinsic apoptotic pathways.



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Figure 2: Hypothetical intrinsic apoptosis pathway potentially activated by Valeriotriate B.

Modulation of Calcium Signaling

Given that other valepotriates from Valeriana jatamansi act as N-type calcium channel antagonists, it is plausible that **Valeriotriate B** could also modulate intracellular calcium levels. This could have downstream effects on various signaling cascades involved in neurotransmission and cell survival.

Conclusion

Valeriotriate B is a promising natural product with potential for further pharmacological investigation. While its physical and chemical properties are partially characterized, a significant need remains for the publication of detailed spectroscopic data and the exploration of its biological activities and mechanisms of action. The information provided in this guide, based on the current scientific literature and data from closely related compounds, serves as a valuable resource for researchers and professionals in the field of drug discovery and development. Further studies are warranted to fully elucidate the therapeutic potential of this intriguing iridoid.

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